2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
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Overview
Description
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol is a compound that belongs to the class of phenanthroimidazole derivatives. These compounds are known for their unique structural features and versatile applications in various fields such as organic electronics, photonics, and medicinal chemistry. The phenanthroimidazole core provides a rigid and planar structure, which is beneficial for electronic and optical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in various applications, such as in organic light-emitting diodes (oleds) .
Mode of Action
The compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This process results in a large Stoke’s shifted fluorescence emission from the phototautomer . The compound’s interaction with its environment through this ESIPT process is a key aspect of its mode of action.
Biochemical Pathways
The esipt process it undergoes can influence various biochemical reactions, particularly those involving proton transfer .
Pharmacokinetics
It’s worth noting that the polar nature of the imidazole ring in similar compounds can improve pharmacokinetic parameters and help overcome solubility problems of poorly soluble drug entities .
Result of Action
The result of the compound’s action is primarily observed in its photoluminescence properties. The ESIPT process leads to a significant red shift in the emission spectrum, which is unique to this class of compounds . This property has been exploited in the detection of certain substances, such as hydrogen fluoride found in G-series nerve agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride can trigger the ESIPT process, leading to a change in the compound’s emission properties . Additionally, the compound exhibits good thermal stability, which can favor its use in various applications .
Biochemical Analysis
Biochemical Properties
The compound 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has been found to exhibit suitable physical properties for a host material in OLEDs . Its highest occupied molecular orbital (HOMO) energy level is favorable for hole injection from the transporting layer This suggests that the compound may interact with various enzymes and proteins involved in electron transport and energy production within cells
Molecular Mechanism
Its role in electron transport suggests it may interact with biomolecules involved in this process, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Its thermal stability suggests it could have long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
Given its potential role in electron transport, it may interact with enzymes or cofactors involved in energy production pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves the condensation of 9,10-phenanthraquinone with an appropriate aromatic aldehyde and ammonium acetate. This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under suitable conditions.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenanthroimidazole derivatives.
Scientific Research Applications
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol can be compared with other similar compounds to highlight its uniqueness:
5-(diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol: Exhibits strong fluorescence and is used in OLEDs.
2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: Similar structure but different substitution pattern, leading to variations in electronic and optical properties.
4,4’-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Used as a blue emitter in OLEDs.
These comparisons highlight the unique structural features and applications of this compound in various fields.
Properties
IUPAC Name |
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDFIMVQJKIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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